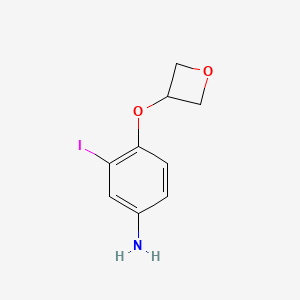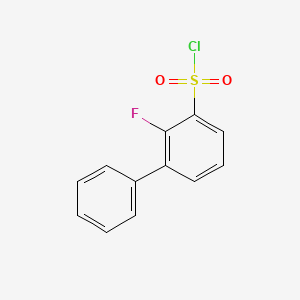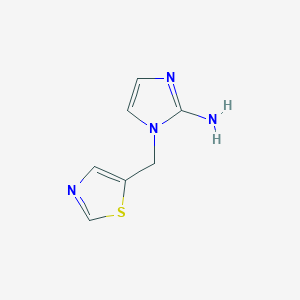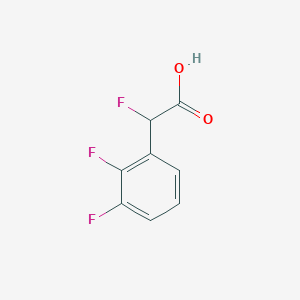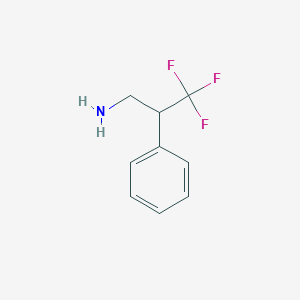![molecular formula C9H13N5 B13316448 1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13316448.png)
1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of two pyrazole rings, making it a unique and interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of 1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound is used in organic synthesis and has different reactivity due to the presence of a boronic acid group.
Bis(pyrazolyl)methanes: These compounds have two pyrazole rings connected by a methylene bridge and are used in coordination chemistry and as ligands in catalysis.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative used as an intermediate in the synthesis of more complex compounds.
The uniqueness of this compound lies in its dual pyrazole structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H13N5 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-7-5-8(13(2)11-7)6-14-4-3-9(10)12-14/h3-5H,6H2,1-2H3,(H2,10,12) |
InChI-Schlüssel |
HTDTXOWSAZEZRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)CN2C=CC(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


